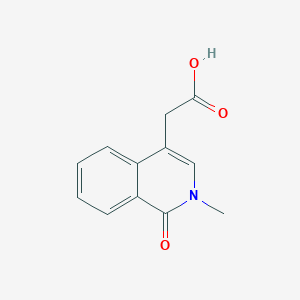

2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid

Description

Isoquinoline Derivatives in Chemical Research

Isoquinoline derivatives constitute a critical class of heterocyclic compounds characterized by a benzene ring fused to a pyridine ring. Their structural diversity enables interactions with biological targets, driving applications in antitumor, antimicrobial, and antiviral therapies. For instance, substitutions at positions 1, 2, and 4 of the isoquinoline scaffold, as seen in 2-(2-methyl-1-oxoisoquinolin-4-yl)acetic acid, modulate electronic properties and binding affinities. Modern synthesis techniques, such as copper-catalyzed Goldberg-Ullmann coupling, have expanded access to novel derivatives, including those with fluorescent properties.

Table 1: Key Structural Features of Selected Isoquinoline Derivatives

| Compound | Substituents | Biological Activity |

|---|---|---|

| Papaverine | Methoxy groups | Vasodilator |

| Morphine | Hydroxyl, methyl groups | Analgesic |

| This compound | Methyl, ketone, acetic acid | Under investigation |

Historical Development of Oxoisoquinoline Research

The synthesis of oxoisoquinolines dates to early 20th-century methods like the Bischler-Napieralski reaction, which cyclizes N-acyl-β-phenethylamines to form 3,4-dihydroisoquinolines, later oxidized to isoquinolines. Recent advancements include palladium-catalyzed cross-coupling and microwave-assisted reactions, improving yields and enabling precise functionalization. For example, the introduction of acetic acid at position 4 in this compound leverages Ullmann-type couplings with amides, as demonstrated in studies optimizing fluorescence properties.

Taxonomy Within Heterocyclic Chemistry

Isoquinolines are classified within alkaloids, with subcategories based on substitution patterns and ring fusion. The target compound falls under "simple isoquinoline derivatives" with non-alkaloid modifications. Its acetic acid side chain distinguishes it from natural alkaloids like morphine, which feature complex ether linkages. The International Union of Pure and Applied Chemistry (IUPAC) numbering system assigns priority to the pyridine nitrogen, positioning the methyl group at C2 and the ketone at C1.

Structural Comparison

Research Significance and Academic Interest

The compound’s acetic acid group enhances water solubility and bioavailability, making it a candidate for prodrug development. Recent studies highlight its role as a fluorescent probe due to conjugated π-systems, enabling applications in cellular imaging. Academic interest also centers on its synthetic versatility; the ethyl ester variant, 2-[[2-(3-methyl-1-oxo-2-isoquinolinyl)-1-oxoethyl]amino]acetic acid ethyl ester, demonstrates modular reactivity for further functionalization. Collaborative efforts between organic chemists and pharmacologists aim to exploit these features for targeted drug delivery systems.

Properties

IUPAC Name |

2-(2-methyl-1-oxoisoquinolin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-13-7-8(6-11(14)15)9-4-2-3-5-10(9)12(13)16/h2-5,7H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMKUEZBAXIIDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the isoquinoline core.

Functionalization: The isoquinoline core is then functionalized to introduce the methyl and oxo groups at the appropriate positions.

Acetic Acid Introduction:

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Common reagents used in these reactions include acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid exhibits significant anticancer properties. Studies have shown that derivatives of isoquinoline compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a study demonstrated that isoquinoline derivatives could effectively target cancer cells by disrupting metabolic pathways essential for tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Isoquinoline derivatives have shown effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics. The mechanism often involves the disruption of bacterial cell membranes or interference with vital metabolic processes .

Catalytic Applications

Synthesis of Complex Molecules

this compound serves as a precursor in the synthesis of more complex organic molecules. Recent advancements in catalytic processes have utilized this compound in multicomponent reactions, which allow for the efficient construction of diverse chemical entities. For example, palladium-catalyzed reactions involving this compound have yielded high product yields and demonstrated good reusability of the catalysts used .

| Catalytic Process | Reaction Type | Yield (%) | Catalyst Type |

|---|---|---|---|

| Palladium-catalyzed | Multicomponent | 85 | Supported on plant extract |

| Cyclization | Aromatic coupling | 90 | Metal-free catalyst |

Materials Science Applications

Polymer Synthesis

In materials science, this compound can be incorporated into polymer matrices to enhance their properties. The introduction of isoquinoline moieties into polymers has been shown to improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Studies

- Anticancer Research Study : A study conducted on the effects of isoquinoline derivatives on breast cancer cells revealed that treatment with these compounds resulted in a significant reduction in cell viability compared to control groups. The study highlighted the potential for developing new therapeutic agents based on the isoquinoline scaffold .

- Synthesis Methodology Development : A recent publication detailed a novel synthetic route using this compound as a key intermediate. This method showcased improved yields and reduced environmental impact compared to traditional methods, emphasizing the compound's role in sustainable chemistry practices .

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Structural Differences :

- Core Heterocycle: The isoquinoline ring in the target compound differs from quinoline () and pyridone () systems in electronic properties and planarity, influencing π-π stacking and intermolecular interactions.

- Substituent Effects : The methyl group at position 2 in the target compound likely enhances steric hindrance compared to bromo () or chloro () substituents, affecting reactivity and binding affinity.

- Acetic Acid Positioning : The acetic acid group at position 4 may facilitate hydrogen-bonded dimerization (as seen in ’s R₂²(8) motif), unlike derivatives with oxadiazole () or pyridone () systems.

Physicochemical Properties

Comparative data from analogous compounds reveal trends:

Biological Activity

2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing research findings, case studies, and relevant data to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an isoquinoline backbone with a carboxylic acid functional group, which is critical for its biological activity. The molecular formula is , and its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular, one study reported that related isoquinoline alkaloids exhibited IC50 values ranging from 5.1 µM to 7.6 µM against gastric cancer cell lines (MGC-803 and HGC-27) . These compounds were noted for their ability to induce apoptosis and inhibit cell migration.

Table 1: Anticancer Activity of Isoquinoline Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MGC-803 | 5.1 | Induces apoptosis, inhibits migration |

| Similar Isoquinoline Alkaloid | HGC-27 | 7.6 | G2/M phase arrest, increases Bax/Bcl-2 ratio |

Antimicrobial Activity

Isoquinoline derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain isoquinoline compounds demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were generally below 10 mg/L, suggesting strong antibacterial potential .

Table 2: Antimicrobial Activity of Isoquinoline Derivatives

| Compound Name | Bacterial Strain | MIC (mg/L) | Type of Activity |

|---|---|---|---|

| This compound | Staphylococcus aureus | <5 | Bactericidal |

| Similar Isoquinoline Alkaloid | Escherichia coli | <10 | Bacteriostatic |

Case Studies

A significant case study involved the synthesis and evaluation of various isoquinoline derivatives, including this compound. Researchers synthesized these compounds and tested their biological activities in vitro and in vivo. The results indicated that these derivatives could serve as potential leads for drug development due to their multifaceted biological activities .

Example Case Study Findings:

- Synthesis Methodology : The compound was synthesized through a multi-step process involving cyclization reactions followed by acylation.

- In Vivo Efficacy : In animal models, the compound demonstrated reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid, and how can yield optimization be achieved?

The synthesis of structurally related compounds (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) involves regioselective bromination of precursor acids using bromine in acetic acid . For oxoisoquinolin derivatives, methods like Perkin condensation/decarboxylation sequences are viable . Yield optimization requires adjusting reaction conditions (e.g., solvent choice, temperature, stoichiometry) and purification techniques (e.g., recrystallization from ethanol/water mixtures to enhance purity) . Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical for identifying intermediates and byproducts.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and purity. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm in 1H NMR .

- X-ray Diffraction (XRD): Single-crystal XRD resolves molecular geometry and hydrogen-bonding patterns. SHELX software (e.g., SHELXL) refines structures, with attention to dihedral angles (e.g., 78.15° between phenyl and acetic acid planes) and hydrogen-bond motifs like R22(8) dimers .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as acetic acid derivatives can irritate .

- Ventilation: Work in a fume hood to prevent inhalation of vapors .

- First Aid: For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention. Contaminated gloves should be disposed of as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in modeling thermochemical properties, such as ionization potentials and electron affinities . For this compound, DFT can predict:

- Electron-withdrawing/donating effects: Substituents like the oxoisoquinolin group alter electron density, influencing reactivity. Bromine substituents, for example, increase C–C–C bond angles (121.5°) due to electron withdrawal .

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps correlate with stability and optical properties.

Q. What strategies are effective for studying its interactions with biological targets (e.g., proteins)?

- Surface Plasmon Resonance (SPR): Measures binding kinetics (ka, kd) to receptors like kinases or GPCRs.

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Molecular Docking: Software like AutoDock Vina predicts binding poses. The acetic acid moiety may form hydrogen bonds with active-site residues, while the oxoisoquinolin ring engages in π-π stacking .

Q. How does crystal packing influence its physicochemical stability?

Centrosymmetric hydrogen-bonded dimers (observed in related compounds) enhance thermal stability and reduce hygroscopicity . Lattice energy calculations (via programs like Mercury) assess packing efficiency. For example, hydrogen-bond lengths of ~1.8 Å and angles near 170° indicate strong intermolecular interactions .

Q. What methodologies resolve contradictions in experimental vs. computational data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.